REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH2:9][C:10]([O:12]CC)=[O:11])=[C:4]([Cl:15])[CH:3]=1.C(O)C.[OH-].[Na+]>O>[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH2:9][C:10]([OH:12])=[O:11])=[C:4]([Cl:15])[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
4.36 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1Cl)CC(=O)OCC)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to about half the volume under reduced pressure
|
Type
|
ADDITION
|
Details
|
To this concentrate, 1N HCl (36 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration under reduced pressure
|
Type
|
WASH
|
Details
|
After washing the crystals with water
|
Type
|
CUSTOM
|
Details
|
the crystals were air-dried
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude crystals were dissolved in ethyl acetate:chloroform:methanol (5:5:2, v/v/v, 120 ml)
|
Type
|
FILTRATION
|
Details
|
the solution was filtered under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under pressure
|
Type
|
WASH
|
Details
|
The precipitated crystals were washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1Cl)CC(=O)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.69 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |